Cas no 55533-24-9 ((S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring both a Boc-protected amine and a free carboxylic acid group. Its structural design makes it valuable as a building block in peptide synthesis and pharmaceutical research, particularly for introducing (S)-configured aromatic amino acid motifs. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the α-amino functionality, enabling selective deprotection under mild acidic conditions. The para-aminophenyl moiety offers versatility for further functionalization, such as conjugation or cross-coupling reactions. This compound is characterized by high purity and stereochemical integrity, ensuring reliable performance in complex synthetic applications. Its stability under standard handling conditions further enhances its utility in organic and medicinal chemistry workflows.
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid structure
55533-24-9 structure
商品名:(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS番号:55533-24-9
MF:C14H20N2O4
メガワット:280.319603919983
MDL:MFCD00038139
CID:56780
PubChem ID:87570446

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • (2S)-3-(4-Aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
    • 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine
    • Boc-4-Amino-L-phenylalanine
    • 4-Amino-N-Boc-L-phenylalanine
    • Boc-4-Amino-Phe-OH
    • Boc-L-4-aminophe
    • Boc-L-4-Aminophenylalanine
    • Boc-L-Phe(4-NH2)-OH
    • Boc-p-amino-Phe-OH
    • Boc-Phe(4-NH2)-OH
    • (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • BOC-PHE(4'-NH2)-OH
    • O10217
    • PD196489
    • Boc-Phe(4-NH2)-OH, >=98.0% (HPLC)
    • J-519906
    • AC-9059
    • (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • (2S)-3-(4-aminophenyl)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid
    • 55533-24-9
    • CS-W007620
    • Boc-4-Amino-L-Phe-OH
    • Boc-para-aminophenylalanine
    • MFCD00038139
    • (2S)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid
    • AKOS015841395
    • 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-1-phenylalanine
    • (S)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid
    • AS-18417
    • DTXSID30375793
    • EN300-6497686
    • M01307
    • SCHEMBL376103
    • N-tert-Butoxycarbonyl-4-amino-L-phenylalanine
    • N-Boc-4-aminophenylalanine
    • AM20050367
    • Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH
    • (2S)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • boc-4-aminophenylalanine
    • HY-W007620
    • Boc-p-amino-L-phenylalanine
    • NDMVQEZKACRLDP-NSHDSACASA-N
    • 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
    • BP-30225
    • N-Boc 4-aminophenylalanine
    • A830693
    • N-alpha-t-Butoxycarbonyl-DL-4-amino-phenylalanine
    • Boc-p-amino-L-Phe-OH
    • A2131
    • MDL: MFCD00038139
    • インチ: 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
    • InChIKey: NDMVQEZKACRLDP-NSHDSACASA-N
    • ほほえんだ: O(C(N[C@H](C(=O)O)CC1C=CC(=CC=1)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 280.14200
  • どういたいしつりょう: 280.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 102A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.213
  • ゆうかいてん: 124-130°C
  • ふってん: 484.9℃ at 760 mmHg
  • フラッシュポイント: 247.0±27.3 °C
  • PSA: 101.65000
  • LogP: 2.76130
  • ようかいせい: 未確定
  • ひせんこうど: +20 ~ +25° (C=1 in MeOH)

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid セキュリティ情報

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 税関データ

  • 税関コード:29242990

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-W007620-100mg
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
55533-24-9
100mg
¥300 2023-08-31
Apollo Scientific
OR14618-10g
4-Amino-L-phenylalanine, N-BOC protected
55533-24-9 98%
10g
£76.00 2023-09-01
Apollo Scientific
OR14618-25g
4-Amino-L-phenylalanine, N-BOC protected
55533-24-9 98+%
25g
£138.00 2025-02-19
eNovation Chemicals LLC
D517253-25g
Boc-L-4-AMinophenylalanine
55533-24-9 97%
25g
$615 2024-05-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2131-5G
4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine
55533-24-9 >96.0%(T)(HPLC)
5g
¥290.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-AD225-1g
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
55533-24-9 98%
1g
136CNY 2021-05-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117061-250mg
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
55533-24-9 98%
250mg
¥37.90 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B54710-1g
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
55533-24-9 98%
1g
¥60.0 2022-04-28
ChemScence
CS-W007620-5g
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
55533-24-9 99.48%
5g
$39.0 2022-04-27
TRC
B414103-1000mg
Boc-4-Amino-L-phenylalanine
55533-24-9
1g
$ 190.00 2023-04-18

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 合成方法

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 関連文献

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acidに関する追加情報

Introduction to (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (CAS No. 55533-24-9)

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, with the CAS number 55533-24-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its chiral center and protective group, plays a crucial role in the synthesis of various pharmacologically active molecules. Its unique structural features make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid consists of a propanoic acid backbone substituted with a 4-aminophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This configuration provides a versatile platform for further functionalization, enabling the synthesis of complex molecules with tailored biological activities. The presence of the chiral center at the second carbon atom ensures that the compound exists as a specific enantiomer, which is critical for achieving optimal pharmacological effects.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical applications. The demand for such compounds stems from their improved efficacy and reduced side effects compared to racemic mixtures. (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid exemplifies this trend, as it serves as a key building block in the synthesis of chiral drugs that target specific biological pathways.

One of the most compelling aspects of this compound is its utility in peptide mimetics and peptidomimetic drug design. Peptides and peptidomimetics have emerged as important therapeutic agents due to their high specificity and biocompatibility. The Boc-protected amino group in (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid allows for selective deprotection under mild acidic conditions, facilitating the stepwise assembly of complex peptide structures. This feature has been exploited in the development of novel treatments for various diseases, including cancer, inflammatory disorders, and infectious diseases.

Recent studies have highlighted the potential of (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid in the synthesis of small molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes are integral to numerous biological processes, and their inhibition can lead to therapeutic benefits. For instance, research has demonstrated that derivatives of this compound can inhibit proteases involved in cancer progression and inflammation. The ability to fine-tune the structure of these derivatives allows for the development of highly selective inhibitors with minimal off-target effects.

The chiral nature of (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid also makes it a valuable tool in studying enantioselective catalysis. Transition metal-catalyzed reactions are widely used in organic synthesis, and enantioselective versions of these reactions have enabled the efficient production of enantiomerically pure compounds. The use of this compound as a ligand or substrate in such reactions has led to significant advances in asymmetric synthesis, paving the way for more efficient and sustainable drug production methods.

In addition to its role in drug development, (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has found applications in materials science and nanotechnology. Its ability to form stable complexes with metal ions has been utilized in the design of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation technologies, and catalysis. The chiral environment provided by this compound can also influence the properties of MOFs, leading to materials with tailored functionalities.

The synthesis of (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves multi-step organic transformations, including stereoselective protection-deprotection sequences and functional group interconversions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the versatility of this compound but also showcase the latest developments in synthetic organic chemistry.

The future prospects for (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are promising, with ongoing research exploring its potential in new therapeutic areas. The integration of computational chemistry and artificial intelligence into drug discovery is expected to accelerate the identification of novel applications for this compound. Additionally, advancements in green chemistry principles may lead to more sustainable synthetic routes, reducing environmental impact while maintaining high efficiency.

In conclusion, (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS No. 55533-24-9) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with tailored biological activities. As research continues to uncover new applications for this compound, its importance in drug development and materials science is likely to grow even further.

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